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Compound of Interest

4-(2-chloroethyl)-1-methyl-1H-
Compound Name:

pyrazole
CAS No.: 1093881-63-0
Cat. No.: B1443334

Get Quote

Core Identity & IUPAC Nomenclature
o |[UPAC Name: 4-(2-Chloroethyl)-1-methyl-1H-pyrazole[1][2][3]

CAS Registry Number: 1093881-63-0[1][2][3][4][5]

Molecular Formula: CeHoCIN2[3]

Molecular Weight: 144.60 g/mol [3][5]

SMILES:CN1C=C(CCCI)C=N1

Role: Electrophilic alkylating agent; Privileged scaffold intermediate.

This molecule features a pyrazole ring (a 5-membered aromatic heterocycle with two adjacent
nitrogens) substituted at the N1 position with a methyl group and at the C4 position with a 2-
chloroethyl side chain. The chloroethyl group serves as a reactive "warhead" for nucleophilic
substitution, allowing researchers to tether this pyrazole moiety to larger pharmacophores.
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PART 1: SYNTHESIS & EXPERIMENTAL

PROTOCOLS
Retrosynthetic Analysis

The synthesis of 4-(2-chloroethyl)-1-methyl-1H-pyrazole typically proceeds via the
corresponding alcohol, 2-(1-methyl-1H-pyrazol-4-yl)ethanol. The alcohol is converted to the
alkyl chloride using a chlorinating agent. The alcohol precursor itself is constructed via ring
closure or direct hydroxyethylation.

X Cyclization
Methylhydrazine
(CHy3N)I/-|NH2) EtOH, Reflux) Chlorination
2-(1-Methyl-1H-pyrazol-4-yl)ethanol | (SOCI2 or POCI3) > 4-(2-Chloroethyl)-1-methyl-1H-pyrazole

> (Alcohol Intermediate) (Final Chloride)
2-(2-Hydroxyethyl)-
3-dimethylaminoacrolein

Click to download full resolution via product page

Figure 1: Retrosynthetic pathway for the target compound.

Step-by-Step Synthesis Protocol
Stage 1: Formation of the Alcohol Intermediate

o Reagents: Methylhydrazine, 2,3-dihydrofuran (or equivalent masked dicarbonyl), Ethanol.

Mechanism: Cyclocondensation.

Setup: Charge a round-bottom flask with 2,3-dihydrofuran (1.0 eq) and triethyl orthoformate
(1.1 eq) with a catalytic amount of Lewis acid (e.g.,

) to generate the reactive acetal/aldehyde equivalent in situ.

Cyclization: Add methylhydrazine (1.0 eq) dropwise at 0°C to control the exotherm.

Reflux: Heat the mixture to reflux (78°C) in ethanol for 4—-6 hours.
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o Workup: Concentrate under reduced pressure. The residue is typically a viscous oil. Purify
via vacuum distillation or silica gel chromatography (DCM:MeOH gradient) to isolate 2-(1-
methyl-1H-pyrazol-4-yl)ethanol.

Stage 2: Chlorination to Final Product
e Reagents: Thionyl Chloride (

), Dichloromethane (DCM), DMF (cat.).

¢ Mechanism: Nucleophilic substitution (
) via an alkyl chlorosulfite intermediate.
o Dissolution: Dissolve the alcohol intermediate (1.0 eq) in anhydrous DCM under

atmosphere.

¢ Activation: Add catalytic DMF (0.1 eq).
 Addition: Add thionyl chloride (1.2 eq) dropwise at 0°C.

e Reaction: Allow to warm to room temperature and stir for 3—12 hours. Monitor by TLC
(disappearance of the polar alcohol spot).

e Quench: Carefully quench with saturated

solution (gas evolution!).

o Extraction: Extract with DCM (3x). Dry organics over

 [solation: Concentrate to yield the crude oil. High purity (>98%) can be achieved via
Kugelrohr distillation.

PART 2: APPLICATIONS IN DRUG DISCOVERY
Kinase Inhibitor Design (The "Linker" Role)
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This molecule is a critical "fragment” in Fragment-Based Drug Discovery (FBDD). The pyrazole

ring acts as a bioisostere for phenyl or heteroaryl rings, often improving solubility and metabolic

stability.

Target Class: Janus Kinases (JAKs), Bruton's Tyrosine Kinase (BTK).

Mechanism: The chloroethyl group reacts with secondary amines (e.g., piperazines,
pyrrolidines) on a core scaffold to form a tertiary amine linkage.

Example Utility: In the optimization of JAK inhibitors, the ethyl-pyrazole moiety extends into
the solvent-exposed region of the ATP-binding pocket, improving potency via hydrophobic
interactions.

Experimental Workflow: Nucleophilic Coupling

Researchers use this compound to alkylate nucleophiles.

Protocol for Amine Alkylation:

Dissolve the secondary amine core (e.g., a piperidine derivative) in Acetonitrile (

).

Add Base: Potassium Carbonate (
, 3.0 eq) or Cesium Carbonate (

) to scavenge HCI.

Add Electrophile: Add 4-(2-chloroethyl)-1-methyl-1H-pyrazole (1.1 eq).

Heat: Reflux at 80°C for 12—24 hours. Sodium lodide (Nal, 0.1 eq) can be added (Finkelstein
condition) to accelerate the reaction by converting the alkyl chloride to a more reactive alkyl
iodide in situ.
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Core Scaffold Reagent:
(e.g., Piperidine-JAK Inhibitor) 4-(2-chloroethyl)-1-methyl-1H-pyrazole

N7

Coupling Reaction
(K2CO3, MeCN, Heat)

N-Alkylation

Final Drug Candidate
(Pyrazole-Ethyl-Amine Linkage)

Click to download full resolution via product page
Figure 2: Workflow for incorporating the pyrazole moiety into a drug scaffold.

PART 3: ANALYTICAL CHARACTERIZATION

To validate the synthesis, the following spectroscopic data is expected for 4-(2-chloroethyl)-1-
methyl-1H-pyrazole:
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Technique

Parameter

Expected Signal / .
Interpretation
Value

1H NMR

8 7.35 ppm (s, 1H)

Aromatic proton
Pyrazole C3-H ] ]
adjacent to Nitrogen.

(CDCls, 400 MHz)

0 7.20 ppm (s, 1H)

Pyrazole C5-H Aromatic proton.

0 3.85 ppm (s, 3H)

N-CHs

Characteristic N-

methyl singlet.

0 3.65 ppm (t, 2H)

-CH2-CH2-Cl

Triplet, deshielded by

Chlorine.

0 2.95 ppm (t, 2H)

Pyrazole-CHz-

Triplet, benzylic-like

position.

13C NMR 0 ~138, 128 ppm Pyrazole C3/C5 Aromatic carbons.
Quaternary carbon

0 ~118 ppm Pyrazole C4 )
(substituted).

0 ~44 ppm -CHz-Cl Alkyl chloride carbon.

0 ~39 ppm N-CHs Methyl carbon.

Mass Spec m/z 145.05 [M+H]* Positive mode ESI.

Isotope Pattern

3:1 ratio (M:M+2)

Characteristic
Chlorine isotope
signature (3>CI37Cl).

PART 4: SAFETY & HANDLING

e Hazard Class: Alkylating Agent.
e GHS Classification:
o H315: Causes skin irritation.

o H319: Causes serious eye irritation.
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o H341: Suspected of causing genetic defects (due to alkylating potential).

¢ Storage: Store at 2—8°C under inert gas (Argon/Nitrogen). Moisture sensitive (hydrolysis to
alcohol over time).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 1-(2-chloroethyl)-5-methyl-pyrazole | Sigma-Aldrich [sigmaaldrich.com]

2. 4-(2-Chloroethyl)-1-methyl-1H-pyrazole| C6HICIN2 [benchchem.com]

3. EnamineStore [enaminestore.com]

4. 4-(2-chloroethyl)-1-methylpyrazole | CAS: 1093881-63-0 | Chemical Product | FINETECH
INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical
Reagents Supplier [finetechnology-ind.com]

5. buildingblock.bocsci.com [buildingblock.bocsci.com]

6. pdf.benchchem.com [pdf.benchchem.com]

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://pdf.benchchem.com/2411/Application_Note_Comprehensive_Characterization_of_3_5_diethyl_1_phenyl_1H_pyrazole.pdf
https://www.benchchem.com/product/b1443334/docs?utm_src=pdf-body#technical-guide-4-2-chloroethyl-1-methyl-1h-pyrazole
https://www.benchchem.com/product/b1443334/docs?utm_src=pdf-body#technical-guide-4-2-chloroethyl-1-methyl-1h-pyrazole
https://www.sigmaaldrich.com/SG/en/search/1-(2-chloroethyl)-5-methyl-pyrazole?focus=products&group=substance&page=1&perpage=30&sort=relevance&term=1-%282-chloroethyl%29-5-methyl-pyrazole&type=product
https://enaminestore.com/catalog/EN300-159786?cat=building-blocks
https://buildingblock.bocsci.com/products/halides-3225.html?opl=1&page=137
https://www.benchchem.com/product/b1443334?utm_src=pdf-custom-synthesis#bc-rfq
https://www.sigmaaldrich.com/SG/en/search/1-(2-chloroethyl)-5-methyl-pyrazole?focus=products&group=substance&page=1&perpage=30&sort=relevance&term=1-%282-chloroethyl%29-5-methyl-pyrazole&type=product
https://www.benchchem.com/product/b1443334
https://enaminestore.com/catalog/EN300-159786?cat=building-blocks
https://www.finetechnology-ind.com/product/detail/FT-0722185
https://www.finetechnology-ind.com/product/detail/FT-0722185
https://www.finetechnology-ind.com/product/detail/FT-0722185
https://buildingblock.bocsci.com/products/halides-3225.html?opl=1&page=137
https://pdf.benchchem.com/2411/Application_Note_Comprehensive_Characterization_of_3_5_diethyl_1_phenyl_1H_pyrazole.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1443334?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

e To cite this document: BenchChem. [Technical Guide: 4-(2-Chloroethyl)-1-methyl-1H-
pyrazole]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1443334/docs#technical-guide-4-2-chloroethyl-1-
methyl-1h-pyrazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b1443334/docs#technical-guide-4-2-chloroethyl-1-methyl-1h-pyrazole
https://www.benchchem.com/product/b1443334/docs#technical-guide-4-2-chloroethyl-1-methyl-1h-pyrazole
https://www.benchchem.com/product/b1443334/docs#technical-guide-4-2-chloroethyl-1-methyl-1h-pyrazole
https://www.benchchem.com/product/b1443334/docs#technical-guide-4-2-chloroethyl-1-methyl-1h-pyrazole
https://www.benchchem.com/product/b1443334?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1443334?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

